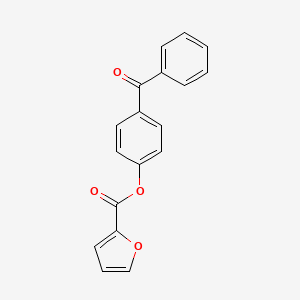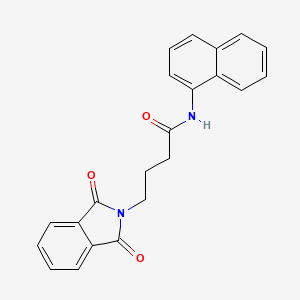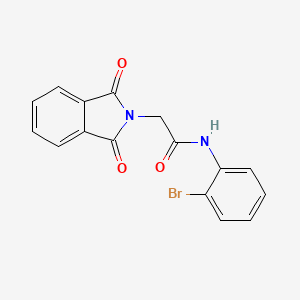
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as DIBA, is a small molecule inhibitor that is widely used in scientific research. This compound is known for its ability to inhibit the activity of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. DIBA has been shown to have a wide range of applications in scientific research, including the study of protein degradation pathways, cancer biology, and neurodegenerative diseases.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide works by binding to the E3 ubiquitin ligase and preventing it from interacting with its target proteins. This inhibition results in the accumulation of proteins that would normally be degraded via the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide are dependent on the specific proteins that are affected by its inhibition of the E3 ubiquitin ligase. In general, N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been shown to induce apoptosis in cancer cells, and to protect neurons from cell death in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in lab experiments is its specificity for the E3 ubiquitin ligase. This specificity allows researchers to study the effects of inhibiting this specific protein without interfering with other cellular processes. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in scientific research. One potential application is in the study of protein degradation pathways in the context of aging and age-related diseases. Additionally, N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide may have potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the potential side effects and toxicity of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in vivo, which will be important for its future development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been widely used in scientific research as a tool to study protein degradation pathways. Specifically, N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is used to inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of proteins via the ubiquitin-proteasome system. By inhibiting this activity, researchers are able to study the effects of protein accumulation on cellular function and disease pathology.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-13-9-10-16(17(12-13)27-2)21-18(23)8-5-11-22-19(24)14-6-3-4-7-15(14)20(22)25/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNBPQKQQUDPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B3749248.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3749257.png)


![ethyl 4-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749266.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B3749276.png)

![2'-methyldispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]](/img/structure/B3749288.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3749294.png)
![[3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol](/img/structure/B3749295.png)



